tert-Butyl (R)-2-amino-2,4-dimethylpentanoate
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Overview
Description
tert-Butyl ®-2-amino-2,4-dimethylpentanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a pentanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: One of the classical methods for preparing tert-butyl esters involves the mineral acid-catalyzed addition of isobutene to amino acids. This method is popular due to the availability of starting materials and good chemical yields.
Modern Method: A more recent method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This method allows for the efficient synthesis of tert-butyl esters through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Industrial Production Methods: Industrial production of tert-butyl esters often involves the catalytic hydration of isobutylene or the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These methods are efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ®-2-amino-2,4-dimethylpentanoate can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Oxidation can lead to the formation of tert-butyl alcohol or other oxidized derivatives.
Reduction: Reduction can yield various amino acid derivatives.
Substitution: Substitution reactions can produce a wide range of substituted amino acid esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and other complex organic molecules .
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential role in biosynthetic and biodegradation pathways .
- Used as a probe in NMR studies due to its unique tert-butyl group, which provides narrow and intense NMR signals .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-amino-2,4-dimethylpentanoate involves its interaction with molecular targets through its functional groups. The tert-butyl group can participate in hydrophobic interactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar structural features.
tert-Butylthiol: An organosulfur compound with a tert-butyl group.
tert-Butyl halides: Compounds like tert-butyl chloride, bromide, and iodide, which undergo similar solvolysis reactions.
Uniqueness: tert-Butyl ®-2-amino-2,4-dimethylpentanoate is unique due to its combination of a tert-butyl ester and an amino group on a pentanoate backbone. This structural arrangement provides distinct reactivity and applications compared to other tert-butyl-containing compounds.
Properties
Molecular Formula |
C11H23NO2 |
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Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3/t11-/m1/s1 |
InChI Key |
YWLNXAREFLBDMQ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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